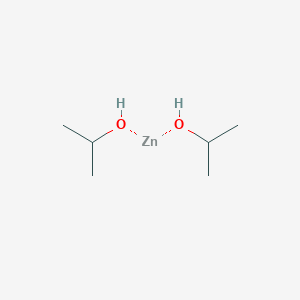

propan-2-ol;zinc

Description

Contextualization of Propan-2-ol as a Ligand and Solvent in Coordination Chemistry

Propan-2-ol, more commonly known as isopropanol (B130326), and its deprotonated form, the isopropoxide anion, play a crucial role in coordination chemistry, particularly with metals like zinc. While isopropanol itself can coordinate to a metal center, it is the isopropoxide anion that forms a more stable bond, acting as a potent alkoxide ligand. This interaction is fundamental to the formation of zinc isopropoxide, [(CH₃)₂CHO]₂Zn.

In the realm of coordination chemistry, ligands derived from propan-2-ol are common. For instance, multidentate ligands incorporating a propan-2-ol backbone, such as 1,3-bis(salicylamino)-2-propanol and 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol, have been synthesized to create complex zinc structures. oup.comnih.gov These ligands often utilize the alkoxide oxygen from the deprotonated propan-2-ol moiety to bridge multiple zinc centers, leading to the formation of dinuclear or even higher nuclearity complexes. oup.comdoi.orgrsc.orgtandfonline.comrsc.org The flexibility of such ligands allows for the creation of unique coordination environments around the zinc ions. oup.com

Beyond its role as a ligand precursor, propan-2-ol is also a significant solvent in the synthesis and application of zinc compounds. Its protic nature and ability to dissolve a variety of organic and inorganic species make it a suitable medium for reactions involving zinc complexes. For example, it has been shown to be an effective solvent for the sol-gel synthesis of hybrid materials where zinc phthalocyanine (B1677752) is incorporated into a silica (B1680970) glass matrix. mdpi.com In some cases, propan-2-ol can also be present in the crystal structure of zinc complexes as a solvate molecule. rsc.orgrsc.orgresearchgate.net

The reaction between diethylzinc (B1219324) and isopropanol directly yields ethylzinc (B8376479) isopropoxide, demonstrating the facile formation of a zinc-isopropoxide bond. cdnsciencepub.com This reactivity underscores the importance of the propan-2-ol/isopropoxide system in the synthesis of organozinc compounds.

Significance of Zinc in Catalysis and Materials Science

Zinc's role in catalysis is multifaceted, with zinc compounds acting as effective catalysts in a range of organic transformations. Zinc alkoxides, including zinc isopropoxide, are particularly noteworthy as initiators in ring-opening polymerization reactions for producing biodegradable polymers like polylactide. rsc.org The catalytic activity often stems from the Lewis acidic nature of the zinc center, which can activate substrates. For instance, zinc octanoate (B1194180) has demonstrated catalytic activity in the esterification of octanoic acid with isopropanol. scielo.brresearchgate.net Furthermore, zinc complexes are explored for their catalytic properties in various organic reactions and for their ability to hydrolyze phosphate (B84403) esters. nih.govdoi.orgontosight.ai

In the field of materials science, zinc compounds, especially zinc alkoxides, are pivotal as single-source precursors for the synthesis of zinc oxide (ZnO) nanomaterials. rsc.orgrsc.org Zinc oxide is a wide-bandgap semiconductor with numerous applications in optics, optoelectronics, and piezoelectronics. aip.org The thermal decomposition of alkylzinc alkoxides provides a pathway to produce ZnO nanocrystals with controlled size and properties. rsc.org The mechanism of this transformation is a subject of detailed study, involving transient radical species and intermediate zinc oxo-alkoxide clusters. rsc.org Additionally, molecular layer deposition (MLD) techniques utilize precursors like diethyl zinc to create thin films of zinc alkoxide (zincone) hybrid polymers, which can be used to coat nanoparticles and modify their surface properties. aip.org

The following table summarizes some key applications of zinc in catalysis and materials science:

| Field | Application | Precursor/Catalyst Example |

| Catalysis | Ring-opening polymerization of lactides | Zinc alkoxides |

| Esterification reactions | Zinc octanoate | |

| Hydrolysis of phosphate esters | Dinuclear zinc complexes | |

| Materials Science | Synthesis of zinc oxide (ZnO) nanocrystals | Alkylzinc alkoxides |

| Deposition of hybrid inorganic/organic thin films (zincone) | Diethyl zinc and diols | |

| Buffer layer in CIGS photovoltaic cells | Zinc tin oxide |

Overview of Research Paradigms for Propan-2-ol;Zinc Interactions

The investigation of propan-2-ol;zinc systems follows several key research paradigms. A primary focus is the synthesis, structural characterization, and reactivity of zinc alkoxides, particularly zinc isopropoxide. Researchers employ various synthetic routes, including the direct reaction of organozinc compounds like diethylzinc with isopropanol, to obtain these compounds. cdnsciencepub.com The resulting alkoxides are often not simple monomers but can form aggregates like trimers or tetramers with heterocubane structures, which are characterized using techniques such as X-ray crystallography. rsc.org

Another significant research direction is the application of these systems in catalysis. This involves studying the kinetics and mechanisms of reactions catalyzed by zinc compounds derived from or utilized in the presence of isopropanol. For example, studies have detailed the use of zinc catalysts for the synthesis of isopropyl octanoate, including optimization of reaction conditions like temperature and catalyst loading. scielo.brresearchgate.net The role of zinc alkoxides as initiators for polymerization is another active area, with research focusing on controlling the polymer's molecular weight and structure. rsc.org

A third major paradigm is the use of propan-2-ol;zinc systems as precursors for advanced materials. The thermal decomposition of zinc alkoxides to form zinc oxide is a well-established yet continually studied process. rsc.org Research in this area aims to understand the transformation pathway from the molecular precursor to the final inorganic nanostructure, often employing sophisticated in-situ spectroscopic techniques. rsc.org Furthermore, the development of solution-based methods, such as sol-gel processes using alkoxide precursors, for creating homogeneous heterometallic oxides for applications like transparent conducting materials is an ongoing endeavor. diva-portal.org The stability and properties of zinc-containing materials synthesized in isopropanol are also critical areas of investigation. mdpi.com

The table below outlines the major research paradigms:

| Research Paradigm | Focus | Key Activities |

| Synthesis and Structural Chemistry | Understanding the formation and structure of zinc alkoxides and coordination complexes. | Synthesis of zinc isopropoxide and related complexes; X-ray crystallography; Spectroscopic characterization. |

| Catalysis and Reaction Mechanisms | Exploring the catalytic activity of zinc compounds in organic synthesis and polymerization. | Kinetic studies of esterification and polymerization; Mechanistic investigations of catalytic cycles. |

| Materials Science and Precursor Chemistry | Developing methods to synthesize functional inorganic materials from propan-2-ol;zinc systems. | Thermal decomposition studies of zinc alkoxides; Synthesis of ZnO nanoparticles; Sol-gel and MLD processes. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16O2Zn |

|---|---|

Molecular Weight |

185.6 g/mol |

IUPAC Name |

propan-2-ol;zinc |

InChI |

InChI=1S/2C3H8O.Zn/c2*1-3(2)4;/h2*3-4H,1-2H3; |

InChI Key |

IZSFVWCXDBEUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.[Zn] |

Pictograms |

Irritant |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Propan 2 Ol;zinc Systems

Crystallographic Characterization Techniques and Insights

Crystallographic methods provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bonding, coordination environments, and crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the premier technique for the unambiguous determination of molecular structures. For zinc-containing complexes, SCXRD reveals precise details about the coordination geometry around the zinc center. In many zinc complexes, the metal center is found in a tetrahedral or distorted octahedral geometry. materialsproject.orgrsc.org For instance, studies on various zinc complexes have identified ZnO₄ tetrahedra where the Zn-O bond distances can range from 1.94 to 1.98 Å. materialsproject.org The technique has been instrumental in confirming the structures of newly synthesized zinc coordination polymers and metal-organic frameworks (MOFs), showing how zinc ions are linked by organic ligands. rsc.orgrsc.org In situ variable-temperature SCXRD studies have even allowed for the observation of dynamic processes, such as the dehydration and rehydration of zinc MOFs, revealing single-crystal-to-single-crystal transformations. rsc.org Such studies provide critical data on how the framework adapts to the loss or gain of guest molecules, like water. rsc.org

Solution-Phase Structural Investigations

While crystallography provides a static picture of the solid state, spectroscopic techniques are vital for understanding the structure and behavior of propan-2-ol;zinc systems in solution, where many of their applications occur.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For propan-2-ol;zinc complexes, ¹H and ¹³C NMR are particularly informative. In the ¹H NMR spectrum, the formation of a zinc isopropoxide complex from the reaction of a zinc precursor with isopropanol (B130326) can be monitored. researchgate.net The chemical shifts of the propan-2-ol protons, specifically the methine (-CH) and methyl (-CH₃) groups, change upon coordination to the zinc center. ¹³C NMR provides complementary information, with shifts in the carbon resonances of the isopropoxide ligand indicating complex formation. researchgate.netppm.edu.plmdpi.com For example, in a zinc isopropoxide complex, the ¹³C NMR signals for the methoxy (B1213986) group and the olefinic carbon can be clearly assigned. mdpi.com The technique is also invaluable for characterizing the end groups of polymers formed when zinc isopropoxide is used as an initiator in ring-opening polymerization, confirming the initiation mechanism. researchgate.netmdpi.com Furthermore, ⁶⁷Zn NMR, although challenging due to the nucleus's low sensitivity and broad linewidths, can be used to study small, symmetric zinc complexes directly. huji.ac.il

| Nucleus | Typical Application | Observed Phenomena | Example Chemical Shift (ppm) |

| ¹H | Monitoring complex formation, end-group analysis in polymers. | Shifts in propan-2-ol resonances upon coordination. researchgate.net | Methine proton: ~2.66 ppm (in a specific intermediate). nih.gov |

| ¹³C | Confirming complex structure, polymer stereochemistry. | Shifts in isopropoxide carbon signals. researchgate.netppm.edu.pl | Methoxy carbon: ~55.18 ppm (in a related complex). mdpi.com |

| ⁶⁷Zn | Direct study of the zinc coordination environment in small complexes. | Broad signals over a wide chemical shift range. huji.ac.il | Varies widely depending on the complex. huji.ac.il |

Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and provides insight into bonding and functional groups. In the context of zinc-isopropoxide systems, FTIR spectroscopy is used to identify characteristic vibrations. A key feature in the IR spectrum of propan-2-ol is the broad O-H stretching band around 3230-3500 cm⁻¹, which is affected by hydrogen bonding. docbrown.info The formation of a zinc isopropoxide involves the deprotonation of this hydroxyl group and the formation of a Zn-O bond. The IR spectra of resulting zinc complexes show characteristic bands for the metal-oxygen bond, often observed in the region below 1000 cm⁻¹. researchgate.net50sea.com For instance, a peak around 880 cm⁻¹ can be attributed to a metal-oxygen bond. 50sea.com The C-O stretching vibration, typically found between 1030 and 1350 cm⁻¹ in aliphatic alcohols, is also sensitive to the coordination environment. docbrown.info

Raman spectroscopy provides complementary information. It is particularly useful for identifying metal-oxygen vibrations and the skeletal modes of the ligands. rsc.orgmdpi.com For example, in zinc oxides and related materials, characteristic ZnO modes can be identified, and changes in these modes can indicate structural variations or the formation of new phases. mdpi.comresearchgate.net

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Infrared (IR) | O-H Stretch (in propan-2-ol) | 3230 - 3500 | Indicates presence of hydroxyl groups; disappears/changes upon isopropoxide formation. docbrown.info |

| Infrared (IR) | C-O Stretch | 1030 - 1350 | Sensitive to coordination of the alkoxide to the metal center. docbrown.info |

| Infrared (IR) / Raman | Zn-O Stretch | < 1000 | Direct evidence of the zinc-oxygen bond formation. researchgate.net50sea.com |

UV-Visible and Fluorescence Spectroscopic Probes

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions in molecules and materials. While simple zinc isopropoxide does not have significant absorptions in the visible range, these techniques become important when zinc is part of a larger chromophoric system, such as a coordination complex with aromatic ligands or when studying ZnO nanoparticles. aip.orgnih.gov

The UV-Vis absorption spectra of zinc complexes can reveal ligand-to-metal charge transfer (LMCT) bands. nih.gov Changes in these bands, such as hypochromism upon interaction with other molecules, can be used to study binding events. nih.gov For ZnO nanoparticles, which can be synthesized from zinc precursors in propan-2-ol, UV-Vis spectroscopy is used to determine the optical band gap from the absorption edge. 50sea.comaip.org

Fluorescence spectroscopy is a highly sensitive technique for studying the emission properties of materials. Certain zinc complexes exhibit fluorescence, and changes in emission intensity or wavelength can be used for sensing applications. rsc.orgnsf.gov For example, the fluorescence of some zinc coordination polymers can be quenched or enhanced by the presence of specific analytes. rsc.org Colloidal ZnO nanoparticles synthesized in 2-propanol show characteristic fluorescence spectra, often with a band-edge emission in the UV region (e.g., ~365 nm) and sometimes a visible luminescence (e.g., ~520 nm) related to surface states or defects. colostate.edu The intensity and position of these emission bands can be sensitive to particle size and the surrounding chemical environment. aip.orgcolostate.edu

| Compound/Material | Spectroscopic Method | Excitation λ (nm) | Emission λ (nm) | Observation |

| ZnO Nanocolloids | Fluorescence | 255 | ~390 | Band-to-band emission, sensitive to particle size. aip.org |

| ZnO Nanocolloids | Fluorescence | 330 | 365 / 520 | Bandgap fluorescence and visible luminescence from traps. colostate.edu |

| Zn(II) Complex | Fluorescence | 394 | 535 | Strong emission from the metal-ligand complex. tandfonline.com |

| Zn-Porphyrin Complex | Fluorescence | - | 591 / 643 | Characteristic Q-band emissions. mdpi.com |

Mass Spectrometric Techniques (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a crucial analytical tool for characterizing propan-2-ol;zinc complexes, often referred to as zinc isopropoxide. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide insights into the molecular weight, composition, and aggregation state of these compounds in the gas phase. metabion.comlibretexts.orgcreative-proteomics.commedcraveonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing coordination complexes. libretexts.orguni-paderborn.de In studies of zinc alkoxides, ESI-MS has been instrumental in detecting reaction intermediates and characterizing cluster formation. rsc.org For instance, in the synthesis of heterobimetallic alkali metal–zinc-alkoxide clusters, ESI-MS has detected initial products and various cluster anions in reaction mixtures, helping to rationalize the formation of complex heterocubane frameworks. rsc.org The technique is particularly useful for identifying transient species like hemiacetalate isopropyl zinc complexes, which act as catalytically active intermediates in certain reactions. researchgate.net Tandem mass spectrometry (MS/MS) experiments on cluster ions generated by ESI can elucidate fragmentation pathways. For example, studies on zinc isopropoxide complexes have shown that fragmentation can proceed through the loss of neutral monomer units or via hydrogen migration leading to the expulsion of acetone (B3395972). hu-berlin.de

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another soft ionization method effective for analyzing large, non-volatile molecules like metal-alkoxide clusters. medcraveonline.comcore.ac.uk It is often preferred for its high throughput and ability to analyze complex mixtures. metabion.commedcraveonline.com In the context of zinc chemistry, MALDI-MS has been used to identify zinc clusters that are precursors in the synthesis of zinc oxide (ZnO) nanoparticles. core.ac.uk While ESI-MS is excellent for observing species in solution, MALDI-TOF provides complementary information, especially for characterizing the resulting solid-state materials or larger aggregates.

The table below summarizes representative ionic species of zinc-alkoxide systems observed through mass spectrometry.

| Observed Ionic Species | Technique | Inferred Neutral Precursor/Cluster | Research Context |

|---|---|---|---|

| [(CH₃)₂Zn₃(O-i-C₃H₇)₃]⁺ | Tandem MS (EI) | [(CH₃)Zn(O-i-C₃H₇)]₄ | Fragmentation study of methylzinc isopropoxide. hu-berlin.de |

| [(CH₃)₂Zn₂(O-i-C₃H₇)]⁺ | Tandem MS (EI) | [(CH₃)Zn(O-i-C₃H₇)]₄ | Sequential dissociation of a tetranuclear cluster. hu-berlin.de |

| [Zn(O-i-C₃H₇)]⁺ | ESI-MS | Zn(NO₃)₂ in isopropanol | Generation of mononuclear species in solution. hu-berlin.de |

| {[M(MeZn)(OtBu)₂]₂} related anions | ESI-MS | M = Li, Na, K | Detection of intermediates in heterobimetallic cluster synthesis. rsc.org |

Advanced X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based spectroscopic techniques are powerful for probing the local atomic and electronic structure of zinc in its complexes. springernature.com

X-ray Absorption Spectroscopy (XAS): XAS is element-specific and provides information on the oxidation state and coordination environment of the absorbing atom. springernature.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.commdpi.com

XANES: The Zn K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc center. mdpi.comresearchgate.net For zinc alkoxides and related oxides, the position and features of the absorption edge confirm the Zn(II) oxidation state. mdpi.com High-resolution XANES (HR-XANES) can even help distinguish between coordinating atoms with similar atomic numbers, such as oxygen and nitrogen, which is a limitation of conventional EXAFS. princeton.edu

EXAFS: The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For zinc alkoxides, EXAFS analysis can determine the Zn-O bond lengths and the number of nearest oxygen neighbors, helping to confirm the coordination geometry around the zinc atom. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about elemental composition and chemical states. beilstein-journals.org In the study of zinc-containing materials, XPS is used to identify the chemical state of zinc. aip.orgjournaldephysique.orgjournaldephysique.org The binding energy of the Zn 2p core level is characteristic of its oxidation state. For most zinc(II) compounds, including oxides and alkoxides, the Zn 2p₃/₂ peak appears around 1022 eV. thermofisher.com While chemical shifts for zinc are often small, making differentiation difficult with XPS alone, the accompanying X-ray-induced Zn LMM Auger peaks show larger chemical shifts that can be used to distinguish between different chemical environments. thermofisher.com XPS has been used to characterize thin films made from zinc alkoxide precursors, confirming the presence and composition of zinc. aip.orgjournaldephysique.org

The table below presents typical data obtained from X-ray spectroscopic analysis of zinc compounds.

| Technique | Parameter | Typical Value/Observation for Zinc(II) Compounds | Information Gained |

|---|---|---|---|

| XPS | Zn 2p₃/₂ Binding Energy | ~1022 eV | Confirms Zn(II) oxidation state. thermofisher.com |

| XANES | Zn K-edge position | ~9659 eV | Characteristic of Zn(II); edge features indicate coordination geometry. researchgate.net |

| EXAFS | First Shell Zn-O distance | ~1.95 - 2.10 Å | Provides direct measurement of bond lengths in the primary coordination sphere. |

Coordination Geometries and Ligand Field Theory in Propan-2-ol;Zinc Complexes

The coordination chemistry of zinc(II) is dictated primarily by steric and electrostatic factors rather than electronic effects from the d-orbitals. nih.gov This is a direct consequence of its d¹⁰ electron configuration, where the d-shell is completely filled. nih.govmdpi.com

Coordination Geometries: Zinc(II) complexes are known for their flexible coordination geometries, most commonly adopting four-, five-, or six-coordinate structures. nih.gov In propan-2-ol;zinc systems, the zinc centers are typically coordinated by the oxygen atoms of the isopropoxide ligands.

Tetrahedral Geometry: A four-coordinate, tetrahedral geometry is very common for Zn(II) due to the good balance of ligand-ligand repulsion and metal-ligand bonding for small ligands. Simple zinc alkoxides often feature tetrahedral zinc centers. mdpi.comnih.gov

Octahedral Geometry: Six-coordinate, octahedral (or distorted octahedral) geometry is also prevalent, especially when zinc coordinates with additional solvent molecules or larger multidentate ligands. nih.govrsc.org

Five-Coordinate Geometry: Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also observed and represent an intermediate between tetrahedral and octahedral structures. mdpi.com

In many solid-state structures, simple monomeric units are rare. Instead, zinc alkoxides like zinc isopropoxide tend to form oligomeric structures, such as dimers or tetramers, where isopropoxide ligands bridge between two or more zinc centers. A well-known example is the cubane-type tetramer, [Zn₄O₄], core structure found in related methylzinc isopropoxide systems, where zinc and oxygen atoms occupy the vertices of a cube. hu-berlin.de

Ligand Field Theory (LFT): Ligand Field Theory describes the interaction between metal d-orbitals and ligand orbitals. libretexts.org For transition metals with partially filled d-shells, these interactions lead to a splitting of the d-orbitals and result in a Ligand Field Stabilization Energy (LFSE), which influences coordination geometry and spectroscopic properties.

However, for a d¹⁰ ion like Zn(II), all five d-orbitals are filled with two electrons each. nih.govacs.org When the ligands approach the metal center, the energy of all d-orbitals is raised due to electron-electron repulsion, and they are split into different energy levels (e.g., t₂g and e_g sets in an octahedral field). libretexts.org But because all these orbitals are fully occupied, the net LFSE is zero. libretexts.org The key consequence is that there is no electronic preference for one coordination geometry over another (e.g., octahedral vs. tetrahedral). nih.govacs.org This lack of LFSE is the reason for the flexible and varied coordination geometries observed in zinc complexes, which are instead determined by factors like ligand size, charge, and crystal packing forces. nih.gov

Supramolecular Assembly and Intermolecular Interactions

The solid-state structures of propan-2-ol;zinc complexes, like many other metal-organic compounds, are governed by supramolecular assembly, where individual complex units organize into extended one-, two-, or three-dimensional networks. mdpi.com This organization is driven by a variety of non-covalent intermolecular interactions. nih.govresearchgate.net

Bridging Ligands and Oligomerization: The most significant interaction leading to aggregation in zinc alkoxides is the formation of bridges by the alkoxide (isopropoxide) ligands. The oxygen atom of an isopropoxide group can coordinate to two or more zinc centers, leading to the formation of stable dimeric, trimeric, or tetrameric clusters. researchgate.net These oligomeric clusters can then be considered as the primary building blocks for the larger supramolecular structure.

Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify the various intermolecular interactions within a crystal. scirp.org By mapping close contacts on a molecular surface, it is possible to identify the relative contributions of different interactions, such as H···H, O···H, and C···H contacts, to the supramolecular assembly. mdpi.comscirp.org Studies on related zinc complexes show that even very weak interactions can collectively dictate the three-dimensional architecture and stability of the crystal. scirp.orgmdpi.com In some cases, intermolecular Zn···O interactions between adjacent complex units can lead to the formation of 1D polymeric chains, which then self-assemble into nanostructures like nanofibers. researchgate.net The result of this interplay of forces is a well-defined supramolecular structure that dictates the material's bulk properties. mdpi.comnih.gov

Mechanistic Investigations in Propan 2 Ol;zinc Mediated Reactions

Catalytic Reaction Pathways and Transition State Analysis

The catalytic activity of propan-2-ol;zinc complexes is rooted in the Lewis acidic nature of the zinc center and the nucleophilic character of the isopropoxide ligand. These properties facilitate a range of reaction mechanisms, from hydrogenation and polymerization to cross-coupling and oxidation reactions.

Zinc-based catalysts, including those derived from propan-2-ol, are active in both hydrogenation and dehydrogenation reactions. In transfer hydrogenation, for instance, propan-2-ol can act as the hydrogen source. The mechanism often involves the coordination of the substrate (e.g., a ketone) to the zinc center, followed by a hydride transfer from the isopropoxide ligand to the substrate.

Conversely, in the dehydrogenation of alkanes like propane (B168953), the mechanism typically involves several key steps:

Dissociative adsorption of the alkane, leading to the cleavage of the first C-H bond. rsc.org

Cleavage of a second C-H bond from the resulting propyl species. rsc.org

Formation of a hydrogen molecule. rsc.org

Desorption of hydrogen and the corresponding alkene (propene). rsc.org

The rate-limiting step in these dehydrogenation reactions can vary depending on the specific catalyst formulation. rsc.org For some zinc-based systems, the dissociative adsorption of propane and subsequent C-H bond cleavage are considered rate-limiting. rsc.org

Zinc alkoxides, including zinc isopropoxide, are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. acs.orgnih.govrsc.org The generally accepted mechanism for this process is the coordination-insertion mechanism. scielo.org.za This pathway involves the following key steps:

Initiation: The polymerization is initiated by a zinc alkoxide species, which can be formed in situ from the reaction of a zinc source with an alcohol, such as propan-2-ol. nih.gov

Coordination: The cyclic ester monomer coordinates to the Lewis acidic zinc center of the initiator.

Insertion: The coordinated monomer undergoes nucleophilic attack by the alkoxide group attached to the zinc center. This results in the opening of the cyclic ester ring and the formation of a new, elongated polymer chain that remains attached to the zinc center.

Propagation: The newly formed zinc alkoxide at the end of the polymer chain can then coordinate and react with another monomer molecule, continuing the chain growth.

Kinetic studies of lactide polymerization using well-defined zinc alkoxide complexes have shown that the reaction often follows pseudo-first-order kinetics with respect to the monomer concentration. nih.govscielo.org.zaresearchgate.net The rate of polymerization can be significantly influenced by the ligand environment around the zinc center. acs.org

Table 1: Kinetic Data for Lactide Polymerization with Zinc-Based Catalysts

| Catalyst | Monomer | Rate Constant (k) | Reference |

|---|---|---|---|

| (L1ZnOEt)2 | Lactide | -d[LA]/dt = kp[L1ZnOEt][LA] | nih.gov |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 1 | D,L-LA | 0.328 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 1 | L-LA | 0.157 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 2 | D,L-LA | 0.066 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 2 | L-LA | 0.074 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 3 | D,L-LA | 0.196 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 3 | L-LA | 0.107 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 4 | D,L-LA | 0.044 h-1 | scielo.org.za |

| (pyrazol-1-ylmethyl)pyridine Zn(II) complex 4 | L-LA | 0.039 h-1 | scielo.org.za |

Zinc reagents are widely used in cross-coupling reactions, such as the Negishi coupling. While organozinc halides are more common, zinc alkoxides can participate in or influence these reactions. For instance, in the palladium-catalyzed cross-coupling of vinyl iodides with organozinc reagents, various arylzinc chlorides have been successfully employed to synthesize complex organic molecules. cas.cz

The mechanism of zinc-catalyzed cross-coupling reactions can be complex. In some cases, a proposed mechanism involves the formation of an aryl-zincate species that facilitates the coupling. aablocks.com While dedicated studies on propan-2-ol;zinc in these specific transformations are less common, the fundamental principles of organozinc reactivity apply.

Zinc(II) complexes can catalyze the oxidation of alcohols to aldehydes and esters. rsc.orgrsc.org Density functional theory (DFT) studies have been employed to investigate the mechanistic pathways of these reactions. rsc.orgrsc.orgrsc.org For the oxidation of benzylic alcohol using a Zn(II) catalyst and hydrogen peroxide as the oxidant, two primary mechanisms have been considered: an inner-sphere mechanism and an intermediate-sphere mechanism. rsc.orgrsc.org

The inner-sphere mechanism involves the direct coordination of the alcohol to the zinc center, followed by a β-hydride elimination step. rsc.orgrsc.orgrsc.org However, calculations have shown that this pathway often has a high activation barrier. rsc.org

The intermediate-sphere mechanism , which is generally preferred, involves the transfer of a hydrogen atom from the alcohol to the oxidant (e.g., H2O2) without direct C-H bond interaction with the metal center. rsc.orgrsc.org This pathway has been found to have a significantly lower activation barrier, making it more kinetically feasible. rsc.orgrsc.org The presence of a ligand can further decrease the activation barriers for the intermediate-sphere pathway. rsc.orgrsc.org

Alkyl/Aryl Transfer and Cross-Coupling Mechanisms

Role of Propan-2-ol as a Solvent and Ligand in Reaction Kinetics

Propan-2-ol can play a multifaceted role in zinc-mediated reactions, acting as a solvent, a ligand, and a reactant.

Solvent: As a solvent, propan-2-ol can influence reaction rates and selectivities by affecting the solubility of reactants and the stability of intermediates and transition states. Its protic nature can also play a role in proton transfer steps.

Ligand: Propan-2-ol can coordinate to the zinc center, modifying its electronic and steric properties. This coordination can influence the catalytic activity and selectivity of the zinc complex. mdpi.com In some polymerization reactions, propan-2-ol is used as a co-catalyst or initiator in conjunction with a zinc complex. uleth.caunisa.it

Reactant: In transfer hydrogenation reactions, propan-2-ol serves as the hydrogen donor. acs.org In some polymerization systems, it can act as a chain transfer agent, controlling the molecular weight of the resulting polymer.

The interaction of propan-2-ol with Ziegler-Natta catalysts, which can contain zinc, has been studied. Propan-2-ol can act as an electron donor, interacting with the active species and modifying the catalytic activity and the properties of the resulting polymer. mdpi.com

Influence of Propan-2-ol;Zinc Structure on Reaction Selectivity and Efficiency

The structure of the propan-2-ol;zinc catalyst, including the nature of other ligands coordinated to the zinc center, has a profound impact on the selectivity and efficiency of the reaction.

In the ring-opening polymerization of lactide , the substituents on the ancillary ligand of a zinc complex can significantly affect the polymerization rate. acs.org Electron-donating groups have been observed to increase the rate, while sterically bulky groups can have a detrimental effect. acs.org The stereoselectivity of the polymerization, leading to the formation of isotactic, heterotactic, or atactic polymers, is also highly dependent on the catalyst structure. mdpi.com For example, certain zinc complexes with specific ligand geometries have been shown to produce highly heterotactic polylactide. mdpi.com

The nuclearity of the zinc complex can also be a critical factor. Dinuclear zinc complexes have been shown to be highly active in some polymerization reactions, with the two zinc centers potentially cooperating to facilitate the polymerization process. imperial.ac.uk

In oxidation reactions , the ligand environment around the zinc center can significantly impact the catalytic efficiency. The addition of specific ligands can lower the activation energy of the preferred reaction pathway, thereby increasing the reaction rate. rsc.orgrsc.org

The aggregation state of the zinc isopropoxide itself (e.g., monomeric vs. dimeric species in solution) can also influence its reactivity. nih.gov For instance, a zinc alkoxide complex that is dimeric in the solid state was found to be predominantly monomeric in solution, and this monomeric species was identified as the active catalyst in lactide polymerization. nih.gov

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the pathways of atoms throughout a chemical reaction, providing invaluable insights into the reaction mechanism. ias.ac.in In the context of reactions mediated by propan-2-ol and zinc, deuterium (B1214612) labeling studies have been instrumental in clarifying the hydrogen transfer steps, identifying the rate-determining step, and elucidating the nature of the active catalytic species. acs.orgresearchgate.net This involves strategically replacing hydrogen atoms in the propan-2-ol molecule with their heavier isotope, deuterium (D), and analyzing the distribution of these labels in the products and by-products.

Detailed research findings from these studies have helped to build a coherent mechanistic picture. The primary experiments involve the use of different deuterated isotopologues of propan-2-ol, such as propan-2-d-ol ((CH₃)₂CDOH) and propan-2-ol-d8 ((CD₃)₂CDOD).

One of the fundamental questions addressed by isotopic labeling is the origin of the hydrogen atom that is transferred to the substrate during reduction reactions, such as transfer hydrogenation. By using propan-2-d-ol, where the deuterium is specifically located on the second carbon, researchers can track its fate. The observation that this specific deuterium atom is transferred to the substrate, while the hydroxyl proton is not, provides direct evidence for a hydride transfer mechanism from the carbon backbone of the alcohol. annualreviews.org

This finding strongly supports an inner-sphere mechanism. In this pathway, the propan-2-ol coordinates to the zinc metal center. This is followed by a β-hydride elimination step, where the hydride (or deuteride) from the C-2 position of the alcohol is transferred to the zinc, forming a zinc-hydride (or zinc-deuteride) intermediate and releasing a molecule of acetone (B3395972). This reactive zinc-hydride species is then responsible for reducing the substrate.

Furthermore, comparing the rate of reaction using propan-2-ol versus propan-2-d-ol allows for the determination of the kinetic isotope effect (KIE). A primary KIE value (kH/kD) significantly greater than 1 indicates that the cleavage of the C-H bond is a part of the rate-determining step of the entire catalytic cycle. annualreviews.org This confirms that the hydride transfer from the alcohol to the zinc center is not just a facile step but a kinetically significant one.

In some investigations, fully deuterated propan-2-ol-d8 is used as both the reducing agent and the solvent. marquette.edu Analysis of the products from such reactions can confirm that propan-2-ol is the sole hydrogen (deuterium) source and can help to identify any side reactions or exchange processes that may be occurring. For example, the absence of deuterium in unexpected positions on the product molecule can rule out competing reaction pathways. In some systems, reversible hydrogenation/dehydrogenation processes have been suggested by the observation that non-deuterated products can become deuterated when subjected to the reaction conditions in the presence of deuterated propan-2-ol. acs.org

The collective findings from these isotopic labeling experiments provide a detailed and consistent mechanistic model for propan-2-ol;zinc mediated reactions, highlighting the direct role of the alcohol's C-H bond in a rate-determining hydride transfer step.

Table 4.4.1: Summary of Mechanistic Insights from Isotopic Labeling Studies

Theoretical and Computational Chemistry of Propan 2 Ol;zinc Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of propan-2-ol;zinc, which can form zinc isopropoxide, DFT calculations help elucidate the nature of the bonding between zinc and the isopropoxide ligand.

Studies have shown that DFT calculations, often using functionals like B3LYP, are effective in determining the geometries and thermodynamic stabilities of zinc alkoxide clusters. acs.org For instance, calculations can predict bond lengths and angles that are in good agreement with experimental data from X-ray diffraction. acs.orgrsc.org The Zn-O bond lengths in zinc alkoxide complexes are a key parameter of interest. DFT calculations have indicated that the mean Zn-O bond distances can vary, for example, from 203.8 to 214.7 pm within the ligands and 206.8 to 217.0 pm at the central zinc atom in certain cluster structures. acs.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The nature of the HOMO can provide evidence for or against the presence of a coordinate π bond between the oxygen 2pπ lone pair and the unoccupied 4pπ orbital of the zinc atom. acs.org Natural Bond Orbital (NBO) analysis, a method used in conjunction with DFT, has revealed that zinc alkoxides, including zinc isopropoxide, are generally more nucleophilic than their corresponding zinc hydroxide (B78521) counterparts. acs.org This is a crucial factor in their reactivity. NBO analyses also indicate that the bonding in hydrated and hydrolysis species of zinc is primarily electrostatic. nih.gov

The stability of zinc alkoxide complexes is influenced by electronic factors. DFT studies have demonstrated that electron-withdrawing substituents on the alcohol favor the formation of the zinc alkoxide. acs.org This is because these substituents increase the Zn-OAr bond energies to a greater extent than the corresponding H-OAr bond energies. acs.org

Interactive Data Table: Calculated Bond Parameters for Zinc Alkoxide Models

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a solution, providing insights into processes like solvent exchange and complex formation. For propan-2-ol;zinc systems, MD simulations can reveal how zinc ions interact with propan-2-ol molecules in a solution.

Ab initio molecular dynamics (AIMD) simulations have been instrumental in studying the hydration shell structure and dynamics of aqueous Zn(II) ions. mdpi.com These simulations show that while the hexacoordinated Zn(H2O)6^2+ is the dominant species, a significant population of the pentacoordinated Zn(H2O)5^2+ complex exists, which is linked to dissociative solvent exchange events. mdpi.com The average Zn-O distance in the hexacoordinated complex is around 2.14 Å, while in the pentacoordinated species, the equatorial and axial Zn-O distances are approximately 2.04 Å and 2.14 Å, respectively. mdpi.com

MD simulations are also crucial for understanding the behavior of zinc-containing systems at interfaces, such as the interaction of ZnO nanoparticles with water, which is relevant to their dissolution and potential toxicity. core.ac.ukosti.gov These simulations can help in understanding the adsorption behavior of molecules like water on ZnO surfaces. core.ac.uk Furthermore, MD simulations can be used to investigate the conformational flexibility of zinc-containing active sites in enzymes, which is important for understanding their catalytic mechanisms. nih.gov

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods are used to predict spectroscopic properties, such as NMR and infrared (IR) spectra, from first principles. These predictions are valuable for interpreting experimental spectra and identifying species in solution.

For zinc isopropoxide complexes, ab initio calculations can help in assigning peaks in NMR spectra. researchgate.net For example, the reaction of a zinc silylamido complex with isopropanol (B130326) can be monitored by ¹H NMR, and the formation of the zinc isopropoxide complex can be quantitatively confirmed. researchgate.net Computational methods can also be used to predict vibrational frequencies, which can then be compared with experimental IR spectra to confirm the formation of specific zinc alkoxide species. cdnsciencepub.com The appearance of new bands or shifts in existing bands in the IR spectrum upon reaction can be attributed to the formation of the zinc alkoxide. cdnsciencepub.com

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions by mapping out the reaction pathways and calculating the associated energy profiles. This approach provides insights into the transition states and intermediates involved in a reaction.

For reactions involving zinc alkoxides, such as the ring-opening polymerization of lactide, DFT calculations have been used to shed light on the initiation and propagation steps. mukundamandal.com These calculations can help explain the stereoselectivity of the polymerization and the influence of ligand substituents on the reaction rate. mukundamandal.com In the context of enzyme catalysis, quantum chemical studies have been used to investigate the reaction mechanism of zinc-containing enzymes like liver alcohol dehydrogenase. acs.org These studies can model the formation of the zinc alkoxide intermediate and its role in the catalytic cycle. acs.org

DFT calculations have also been employed to study the insertion of CO2 into Zn-aryl bonds in di-zinc complexes, revealing the energy barriers for such reactions. nih.gov The calculated energy profiles can explain the relative reactivity of different complexes. nih.gov Furthermore, computational studies have explored the reaction pathways for the formation of zinc alkoxides from the reaction of diethylzinc (B1219324) with isopropanol. researchgate.net

Force Field Development for Large-Scale Simulations

Force fields are empirical potential energy functions used in molecular mechanics and molecular dynamics simulations of large systems. The development of accurate force fields is crucial for simulating complex systems like proteins and materials containing zinc.

The parameterization of force fields for zinc-containing systems is a significant challenge due to the diverse coordination geometries and electronic properties of zinc. researchgate.netnih.gov Several approaches have been developed to derive force field parameters, often using quantum mechanical calculations as a reference. researchgate.netresearchgate.net For example, the Hessian matrix from a DFT calculation can be used to derive bond stretching and angle bending force constants. researchgate.net

The AMBER force field has been extended to include parameters for zinc-containing systems, often referred to as ZAFF (Zinc AMBER Force Field). mdpi.com Both bonded and non-bonded models have been developed to represent the zinc ion and its interactions with ligands. mdpi.com The choice of model can impact the accuracy of the simulation in reproducing the dynamic behavior of zinc-containing proteins. mdpi.com Recently, machine learning approaches, such as neural network potentials, have emerged as a promising way to develop accurate and efficient force fields for zinc complexes, overcoming some of the limitations of traditional force fields. nih.govfrontiersin.org

Applications of Propan 2 Ol;zinc Systems in Advanced Materials Science

Precursors for Zinc Oxide (ZnO) Nanomaterials and Thin Films

Systems involving propan-2-ol and zinc precursors are fundamental to the fabrication of zinc oxide (ZnO) nanomaterials and thin films. The choice of synthesis method and the role of propan-2-ol within it are critical in determining the morphology, crystallinity, and functional properties of the resulting ZnO structures. cambridge.orgarxiv.org These materials are highly sought after for applications in electronics, optoelectronics, and sensors due to their wide bandgap, high electron mobility, and strong luminescence. aip.org

The sol-gel process is a widely used, cost-effective, and versatile chemical solution deposition method for producing high-quality ZnO materials. upm.edu.mymdpi.com In this approach, propan-2-ol is frequently employed as a solvent for zinc precursors such as zinc acetate (B1210297) dihydrate or zinc chloride. cambridge.orgaip.orgmdpi.com The process involves the dissolution of the zinc salt in propan-2-ol, often with the addition of a stabilizer like diethanolamine, to form a stable colloidal solution (sol). aip.org This sol is then aged and undergoes hydrolysis and condensation reactions to form a gel, which upon heat treatment (annealing) yields crystalline ZnO. aip.org

The solvent plays a critical role in this pathway. Propan-2-ol's physical properties, such as its polarity and boiling point, influence the chemistry of the precursor solution and the quality of the resulting film. mdpi.com For instance, the use of propan-2-ol as a solvent can affect the morphology and crystalline orientation of ZnO thin films. mdpi.com Studies have shown that ZnO nanoparticles and films with the hexagonal wurtzite structure can be successfully synthesized using this method. cambridge.orgnih.gov The choice of zinc precursor and the solvent can lead to different morphologies; for example, using zinc chloride in propan-2-ol has been shown to produce distinct crystal structures compared to using water as a solvent. cambridge.org Similarly, the rapid hydrolysis of zinc 2-ethylhexanoate (B8288628) dissolved in propan-2-ol is another effective sol-gel route to nanocrystalline zinc oxide. nih.govmdpi.com

Table 1: Examples of Sol-Gel Synthesis of ZnO Using Propan-2-ol

| Zinc Precursor | Solvent System | Stabilizer/Other Reagents | Resulting Material | Key Finding | Reference |

| Zinc Acetate Dihydrate | iso-propanol, water | Diethanolamine (DEA) | Nanostructured ZnO thin films | Propan-2-ol acts as a stabilizer in the sol-gel process for creating ZnO films for optoelectronic applications. aip.org | aip.org |

| Zinc Chloride | 2-propanol (IsOH) | Antimony Trichloride (dopant) | Sb-doped ZnO nanoparticles, hexagonal nanowhiskers | The use of 2-propanol as a solvent led to the formation of hexagonal nanowhiskers under specific doping conditions. cambridge.org | cambridge.org |

| Zinc 2-ethylhexanoate | propan-2-ol | Tetramethylammonium hydroxide (B78521) (TMAH) | Nanocrystalline ZnO (20-50 nm particles) | Rapid hydrolysis in propan-2-ol yields ZnO nanoparticles. nih.govmdpi.com | nih.govmdpi.com |

| Zinc Acetate | 2-propanol | NaOH | ZnO nanoparticles | Formation of ZnO particles was achieved at both 0 °C and 65 °C in a 2-propanol medium. buap.mx | buap.mx |

In the realm of Chemical Vapor Deposition (CVD), propan-2-ol is utilized primarily in two capacities: as a solvent in Aerosol-Assisted CVD (AACVD) and as an oxygen source in Metal-Organic CVD (MOCVD).

AACVD is a technique where a precursor solution is aerosolized and transported to a heated substrate for deposition. acs.org Propan-2-ol has been successfully used as a carrier solvent for zinc precursors to produce transparent conducting thin films. acs.org This method avoids the need for highly pyrophoric precursors like diethylzinc (B1219324), offering a safer and more cost-effective route to high-quality films. acs.orgucl.ac.uk

In MOCVD, researchers have employed iso-propanol as an oxygen precursor for the growth of ZnO layers, testing it alongside other oxygen sources like acetone (B3395972) and N₂O. researchgate.netcapes.gov.br The choice of oxygen precursor is critical as it influences parasitic pre-reactions in the gas phase, which can negatively affect the quality of the epitaxial layers. researchgate.net

Table 2: Role of Propan-2-ol in CVD of ZnO Films

| CVD Technique | Zinc Precursor | Role of Propan-2-ol | Key Feature | Reference |

| AACVD | Zinc Acetate | Carrier Solvent | Enabled the deposition of highly conductive and transparent ZnO:Cl films. acs.org | acs.org |

| MOCVD | Diethylzinc | Oxygen Precursor | Investigated as an alternative oxygen source to minimize gas-phase pre-reactions and improve layer quality. researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. unipress.waw.placs.org The most common process for ZnO ALD uses diethylzinc (DEZ) and water. acs.org However, due to the pyrophoric nature of DEZ, there is significant research into safer, alternative precursors. acs.orgnih.gov

While propan-2-ol is not a conventional precursor for mainstream ZnO ALD, its role in related vapor deposition techniques is noteworthy. As seen in MOCVD, alcohols can serve as oxygen sources. researchgate.net Furthermore, in the broader context of ALD, propan-2-ol is essential for the pre-deposition cleaning of substrates to remove organic contaminants, a critical step for achieving high-quality, uniform films. mdpi.com The development of new, non-pyrophoric aluminum precursors for ALD, for example, highlights the ongoing search for safer chemical routes where alcohols and their derivatives may find new applications. mdpi.com The search for stable, non-pyrophoric zinc precursors like bis-3-(N,N-dimethylamino)propyl zinc continues to be an active area of research for safer ALD processes. nih.gov

Chemical Vapor Deposition (CVD) Applications

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular scale, leading to novel functionalities. Propan-2-ol and its derivatives can be integral to the synthesis of these materials, either as a solvent facilitating the reaction or as a structural component of the organic ligand itself.

A notable example involves the use of fluconazole, a molecule whose chemical name is 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, as a bridging ligand. acs.org In this case, the propan-2-ol backbone is the core of the organic linker that coordinates with zinc (II) cations to form multidimensional coordination polymers. acs.org These structures are then linked by inorganic polyoxometalate anions to create complex organic-inorganic hybrid frameworks. acs.org

In other synthetic approaches, propan-2-ol is used as a solvent. For instance, the formation of layered organic-inorganic perovskite thin films can be achieved by dipping an inorganic film into a solution of an organic ammonium (B1175870) iodide dissolved in a toluene/2-propanol mixture. researchgate.net Propan-2-ol is also used as a solvent in the synthesis of organically modified silicates (ORMOSILs) where zinc phthalocyanine (B1677752) is embedded in a silica (B1680970) matrix, demonstrating its utility in creating photoactive hybrid materials. mdpi.com

Role in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. google.com Their high surface area and tunable structures make them ideal for gas storage, separation, and catalysis. acs.orggoogle.com In the synthesis of zinc-based MOFs, propan-2-ol often functions as a solvent or is used in post-synthesis processing.

For example, isopropanol (B130326) is listed among the solvents used for the synthesis and characterization of fluorescent Zn(II)-based MOFs designed for gas capture applications. mdpi.com Solvothermal synthesis, a common method for producing MOFs, frequently employs a mixture of solvents, which can include propan-2-ol, to control the crystallization process. researchgate.net

Furthermore, propan-2-ol can play a role in creating MOF-derived materials. A Zn/Ni bimetallic MOF, synthesized for use as a precursor to a ZnO/NiO heterostructure, was developed as a superior sensor for n-propanol. acs.org This indicates an indirect but important connection where the target application molecule's family (propanols) is linked to the material's synthesis and function.

Synthesis of Other Zinc-Containing Functional Materials (e.g., ZnS, ZnAl₂O₄, Zinc Titanate)

The utility of propan-2-ol;zinc systems extends beyond ZnO to the synthesis of other important zinc-containing functional materials.

Zinc Titanate (Zn₂TiO₄): Foam-like zinc orthotitanate has been successfully created using a wet chemical sol-gel route. tum.de The process involves preparing separate ZnO and TiO₂ sols and then mixing them. While the specific example details N,N-Dimethylformamide for the ZnO sol, the principles of sol-gel chemistry often allow for solvent substitution, and propan-2-ol is a common solvent in such syntheses. tum.de

Zinc Aluminate (ZnAl₂O₄): This spinel-type oxide is a valuable material for catalysis and sensor applications. mdpi.com Nanoparticles of ZnAl₂O₄ have been synthesized via a non-aqueous colloidal method assisted by microwave radiation. mdpi.com While the specific publication does not name propan-2-ol, non-aqueous methods often rely on alcohol solvents to control particle growth. Other methods like sol-gel and co-precipitation are also used, where propan-2-ol could be employed as the solvent. researchgate.net

Zinc Sulfide (ZnS): ZnS nanoparticles have been prepared through a simple, green hydrothermal method. acs.org This particular synthesis used water as the solvent. However, the versatility of synthesis routes for nanomaterials means that non-aqueous or mixed-solvent systems involving propan-2-ol could also be adapted to control the size and morphology of ZnS particles.

Catalytic Applications of Propan 2 Ol;zinc Systems

Propan-2-ol;Zinc Catalysts in Organic Synthesis

The utility of propan-2-ol;zinc catalysts spans a wide range of synthetic applications, from the construction of macromolecules to the stereoselective synthesis of small molecules. The reactivity of these systems can be finely tuned through the use of various supporting ligands, which modulate the steric and electronic properties of the zinc center.

Polymerization Catalysis (e.g., polyesters, polycarbonates)

Zinc-based catalysts, often used in conjunction with propan-2-ol or as zinc isopropoxide complexes, are highly effective for the ring-opening polymerization (ROP) of cyclic esters and the copolymerization of epoxides and carbon dioxide to produce polyesters and polycarbonates. colab.wsresearchgate.netacs.org These polymers are of significant interest due to their biodegradability and potential as sustainable alternatives to petroleum-based plastics. acs.org

In the synthesis of polyesters like polylactide (PLA), zinc complexes in the presence of an alcohol initiator, such as propan-2-ol, have demonstrated high efficiency and control over the polymerization process. researchgate.netacs.orgrsc.org For instance, zinc complexes supported by tridentate imino-phenolate ligands effectively catalyze the ROP of rac-lactide and ε-caprolactone in the presence of 2-propanol. acs.org The electronic and steric properties of the ligands can influence the polymerization rate, with electron-donating groups generally increasing the rate and bulky substituents having a detrimental effect. acs.org The use of ethylzinc (B8376479) isopropoxide has also been reported for the copolymerization of ε-caprolactone and L,L-lactide, yielding high molecular weight copolyesters. google.com

For polycarbonate synthesis, zinc alkoxide complexes, which can be formed from the reaction of diethylzinc (B1219324) with alcohols like propan-2-ol, are capable of initiating the copolymerization of epoxides and carbon dioxide. colab.ws The mechanism is believed to involve the insertion of carbon dioxide into the zinc-alkoxide bond, followed by reaction with the epoxide. colab.ws Zinc complexes with specific ligands, such as NNO-scorpionate ligands, have been developed as single-component initiators for the synthesis of poly(cyclohexene carbonate) from cyclohexene (B86901) oxide and CO2 under mild conditions. researchgate.netresearchgate.net

The catalytic activity of these systems is often influenced by the nuclearity of the zinc complexes, with both mononuclear and dinuclear species being active. rsc.orgresearchgate.net The choice of catalyst and reaction conditions allows for control over the polymer's molecular weight and dispersity. researchgate.net

Table 1: Examples of Propan-2-ol;Zinc Systems in Polymerization Catalysis

| Catalyst System | Monomer(s) | Polymer Product | Key Findings |

|---|---|---|---|

| Zinc complexes with tridentate O,N,O-type half-Salen ligands / 2-propanol | L-lactide, rac-lactide | Polylactide (PLA) | Effective in lactide polymerization with good conversions and narrow molar mass distributions. researchgate.net |

| Zinc complexes with tridentate imino-phenolate ligands / 2-propanol | rac-lactide, ε-caprolactone | Polylactide, Polycaprolactone | High efficiency and control; electron-donating groups on the ligand increase the polymerization rate. acs.orgunisa.it |

| Ethylzinc isopropoxide | ε-caprolactone, L,L-lactide | Copolyesters | Produces high molecular weight polymers, though reaction times can be long. google.com |

| Dinuclear thioaryloxide zinc complex | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | Efficient and selective one-component initiator under mild conditions. researchgate.net |

| Zirconium(IV) isopropoxide isopropanol (B130326) complex | Dimethyl 2,5-furandicarboxylate, Ethylene glycol | Poly(ethylene furanoate) (PEF) | Acts as a catalyst in the two-stage melt polycondensation process for PEF synthesis. mdpi.com |

Asymmetric Catalysis and Chiral Induction

Propan-2-ol;zinc systems, particularly those incorporating chiral ligands, are valuable in asymmetric catalysis for the synthesis of enantiomerically enriched products. The chiral environment created by the ligand around the zinc center directs the stereochemical outcome of the reaction.

A notable application is in the Soai reaction, an autocatalytic process where a chiral product acts as a catalyst to amplify its own enantiomeric excess. mdpi.com The reaction involves the alkylation of a pyrimidinyl aldehyde with diisopropylzinc (B128070), where the initial product, a zinc alcoholate, is the active catalyst. mdpi.com While propan-2-ol itself is not the chiral inductor, the diisopropylzinc reagent is a key component of this zinc-based asymmetric transformation.

Dinuclear zinc catalysts have shown significant promise in the asymmetric desymmetrization of meso compounds. For example, a chiral dinuclear zinc catalyst has been successfully used for the asymmetric acylation of meso 2-substituted-1,3-propanediols, providing access to valuable chiral building blocks. nih.gov The ability to use either enantiomer of the chiral catalyst allows for the synthesis of both enantiomers of the product. nih.gov

Furthermore, zinc-ProPhenol catalysts, generated from Et2Zn and a chiral ProPhenol ligand, have been employed in enantioselective nitro-Mannich (aza-Henry) reactions, including additions to α,β-unsaturated imines. acs.org The development of chiral ligands that can induce a specific configuration (Λ or Δ) at the metal center is an active area of research. For instance, bis[(R or S)-N-1-(Ar)ethylsalicylaldiminato-κ2N,O]-Δ/Λ-zinc(II) complexes exhibit diastereoselective formation in the solid state, and a diastereomeric excess persists in solution, which is crucial for chiral induction. researchgate.net

The design of the chiral ligand is critical, as it can influence not only the enantioselectivity but also the reaction rate. bohrium.com In some cases, the reaction of a zinc precursor with a chiral ligand and an alcohol like propan-2-ol can lead to the formation of well-defined chiral zinc alkoxide complexes that are active catalysts. ucl.ac.uk

Hydrosilylation and Hydroamination Reactions

Zinc-based catalysts, including those derived from or used with propan-2-ol, have shown activity in hydrosilylation and hydroamination reactions. These reactions involve the addition of a Si-H or N-H bond across an unsaturated C-C bond, respectively, and are atom-economical methods for producing organosilanes and amines.

In the realm of hydroamination, zinc-catalyzed intramolecular hydroamination of alkenes provides a route to nitrogen-containing heterocycles. While early examples using chiral zinc complexes showed moderate enantioselectivity, they established the proof-of-principle for this transformation. mdpi.com More recent developments have utilized well-defined alkyl zinc complexes supported by specific ligands, which have demonstrated good catalytic activity for the cyclization of primary and secondary aminoalkenes. mdpi.comresearchgate.net The mechanism of these reactions is thought to involve either the activation of the amine or the alkene by the zinc catalyst. researchgate.net Zinc triflate has also been shown to be an effective catalyst for the intermolecular hydroamination of terminal alkynes with anilines. nih.gov

While specific examples of propan-2-ol;zinc systems in hydrosilylation are less common in the provided context, the related zinc-catalyzed reactions suggest potential applicability. The principles of Lewis acid activation of the unsaturated substrate and the potential for sigma-bond metathesis at the zinc center are relevant to both transformations.

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a valuable alternative to using high-pressure hydrogen gas for the reduction of unsaturated functional groups. In these reactions, a safe and readily available hydrogen donor molecule, such as propan-2-ol, is used. rsc.orgresearchgate.netnih.govencyclopedia.pub Zinc-based catalysts can facilitate this process, although they are often used in conjunction with other metals in many systems.

The general principle involves the catalyst abstracting a hydride from the hydrogen donor (e.g., propan-2-ol, which is oxidized to acetone) and transferring it to the substrate. nih.gov For example, the transfer hydrogenation of cyclic ketones like 4-t-butylcyclohexanone can be achieved using 2-propanol as the hydrogen donor over metal oxide catalysts, including those that could be promoted by zinc. mdpi.com The diastereoselectivity of such reductions can be influenced by the catalyst and reaction conditions. mdpi.com

While many of the highly efficient transfer hydrogenation catalysts are based on noble metals like rhodium, iridium, and ruthenium, there is growing interest in using more earth-abundant metals like zinc. rsc.orgacs.org The use of nickel nanoparticles with 2-propanol as the hydrogen source has been shown to be effective for the transfer hydrogenation of olefins. nih.govencyclopedia.pub

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation)

Zinc-based catalysts are effective in promoting carbon-carbon bond forming reactions, such as the Knoevenagel condensation. iau.irslideshare.netresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, followed by dehydration. slideshare.net

Zinc oxide, often in combination with an activating agent like acetyl chloride, has been used as an efficient and environmentally benign catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds like 1,3-dimethylbarbituric acid. iau.ir The use of zinc chloride has also been reported for this transformation. ijert.org Metal-organic frameworks (MOFs) containing zinc have also demonstrated catalytic activity for the Knoevenagel condensation, offering the benefits of a heterogeneous catalyst. acs.org

While the direct involvement of propan-2-ol in these specific examples is not highlighted, the Lewis acidity of the zinc species is the key to its catalytic role. In these reactions, the zinc catalyst activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.

Heterogenization Strategies for Propan-2-ol;Zinc Catalysts

While homogeneous propan-2-ol;zinc catalysts offer high activity and selectivity, their separation from the reaction products can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by facilitating catalyst recovery and reuse, which is a key aspect of sustainable chemistry. ens-lyon.fr

Several strategies have been explored for the heterogenization of zinc-based catalysts. One approach involves supporting the zinc species on inorganic materials like metal oxides or zeolites. For instance, zinc cations have been confined within zeolites for applications in propane (B168953) dehydrogenation. Another method is the use of porous materials such as metal-organic frameworks (MOFs), where zinc ions act as nodes within the framework. These zinc-containing MOFs have been shown to be effective heterogeneous catalysts for reactions like the Knoevenagel condensation. acs.org

Immobilization can also be achieved by grafting the zinc complex onto a solid support. This can be done by synthesizing ligands with functional groups that can be covalently attached to materials like silica (B1680970) or alumina (B75360). ens-lyon.fr For example, a zinc bromide catalyst has been immobilized on chitosan, a biopolymer, for the reaction of CO2 with epoxides. rsc.org Similarly, supporting zinc bromide on polyvinylpyrrolidone (B124986) (PVP) has also been explored. rsc.org

These heterogenization strategies aim to combine the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (ease of separation and recyclability). ens-lyon.frresearchgate.net

Immobilization on Solid Supports

The immobilization of zinc-based catalysts onto solid supports is a critical strategy for enhancing their stability and facilitating their separation from reaction products, thereby enabling their use in continuous flow processes. mit.edu Various materials have been explored as supports, each offering distinct properties that influence the catalytic performance of the zinc species.

Commonly used supports include metal oxides, zeolites, and porous polymers. Metal oxides like alumina (Al2O3) and silica (SiO2) are widely employed due to their high surface area and thermal stability. acs.orgacs.org For instance, zinc oxide (ZnO) itself can act as a support for other catalytically active metals, or it can be dispersed on another support material. The interaction between the zinc species and the support can significantly affect the catalyst's activity and selectivity. acs.org A preparation method involving the in-situ formation of active ZnO species by reacting zinc atoms with hydroxyl groups on carriers like zeolites or other metal oxides has been shown to produce highly effective catalysts. acs.org

Zeolites, with their well-defined microporous structures, offer shape-selective catalytic possibilities and can stabilize metal species within their frameworks. acs.org For example, impregnating zinc onto dealuminated Beta zeolite has been shown to effectively stabilize platinum, leading to superior stability and activity in propane dehydrogenation. acs.org

The method of immobilization is crucial for achieving a well-dispersed and stable catalyst. Techniques such as impregnation, co-precipitation, and ion exchange are frequently utilized. acs.org Impregnation involves contacting the support with a solution containing a zinc precursor, followed by drying and calcination. acs.org Co-precipitation allows for the simultaneous formation of the support and the active zinc species, often leading to a more homogeneous distribution. acs.org

The choice of support and immobilization technique can have a profound impact on the catalyst's performance. The following table summarizes findings from various studies on immobilized zinc catalyst systems.

| Catalyst System | Support Material | Preparation Method | Key Findings | Reference |

| Pt-ZnO | Alumina (Al2O3) | Atomic Layer Deposition (ALD) | ZnO promotion enhanced thermal stability and tuned H2 selectivity in aqueous phase reforming of 1-propanol (B7761284). | acs.org |

| Tetranuclear Zn complex | Mesoporous Silica (MCM-48) | Grafting | Anchoring the complex onto the silica surface significantly increased catalytic activity in the ring-opening of epoxides. | researchgate.net |

| Pd/PdZn/ZnO | Zinc Oxide (ZnO) | Deposition and Hydrogen Treatment | Formation of a PdZn alloy on the ZnO support led to high selectivity in the hydrogenation of alkynols. | europa.eu |

| Zn-ZSM-5 | ZSM-5 Zeolite | Ion Exchange/Impregnation | Showed high selectivity for propene production from 1-propanol at specific temperatures. | osti.gov |

Encapsulation Techniques

Encapsulation is an advanced immobilization strategy where the active catalytic species is enclosed within a porous shell or matrix. This approach offers several advantages, including preventing the leaching of the active metal, protecting the catalyst from deactivation, and providing a specific microenvironment for the catalytic reaction. rsc.orgmdpi.com

A notable example is the core-shell catalyst design, where a catalytically active core, such as a zinc-chromium oxide, is encapsulated within a zeolite shell like SAPO-34. rsc.org This architecture allows for sequential reactions, where the product of the core catalyst becomes the reactant for the shell catalyst, leading to enhanced selectivity for the final product. rsc.org In one study, a Zn-Cr@SAPO capsule catalyst demonstrated high selectivity to light olefins from syngas by coupling methanol (B129727) synthesis on the core with methanol-to-olefin conversion within the shell. rsc.org

Another encapsulation method involves the use of organic matrices. For instance, zinc oxide nanoparticles have been encapsulated within a zinc-thiol complex matrix by dispersing them in an ethanolic solution with an organothiol and heating. acs.org Spray-drying is another versatile technique used to encapsulate zinc compounds, such as zinc sulfate (B86663), within matrices of maltodextrin, modified starch, or whey protein isolate. researchgate.net

The encapsulation of palladium nanoparticles within a ZSM-5 zeolite has been shown to significantly improve their dispersion and, consequently, their catalytic activity and selectivity compared to traditional impregnated catalysts. mdpi.com Similarly, zeolite-encapsulated sub-nanometer Pt-Zn bimetallic clusters have exhibited excellent activity and stability in propane dehydrogenation. mdpi.com

The following table presents data on various encapsulated zinc catalyst systems.

| Catalyst System | Encapsulation Material | Encapsulation Method | Key Findings | Reference |

| Zn-Cr | SAPO-34 Zeolite | Physical Encapsulation | High selectivity for light olefins from syngas due to the synergistic effect of the core-shell structure. | rsc.org |

| ZnO Nanoparticles | Zinc-thiol complex | Solution-based self-assembly | Successful encapsulation of ZnO within an organic matrix. | acs.org |

| Zinc Sulfate | Maltodextrin, Modified Starch, Whey Protein Isolate | Spray-drying | Achieved high encapsulation efficiency, with the morphology and properties depending on the wall material. | researchgate.net |

| Pd Nanoparticles | HZSM-5 Zeolite | Steam-Assisted Milling | Encapsulation significantly improved Pd dispersion, catalytic activity, and selectivity. | mdpi.com |

| Pt-Zn Bimetallic Clusters | Zeolite | Hydrothermal Synthesis | Excellent activity and stability in propane dehydrogenation, with improved propylene (B89431) selectivity. | mdpi.com |

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a significant challenge in industrial catalytic processes, leading to a decrease in activity and/or selectivity over time. For zinc-based catalysts, several deactivation mechanisms have been identified, including sintering, coking, poisoning, and changes in the catalyst's structure or active sites. cornell.eduresearchgate.netacs.org

Deactivation Mechanisms:

Sintering: At high reaction temperatures, metal particles can migrate and agglomerate, leading to a decrease in the active surface area. acs.org However, in some systems like Zn-Cr catalysts for isobutanol synthesis, sintering has been found to be negligible. cornell.edu

Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, hindering reactant access. researchgate.netmdpi.com Coke formation is a common cause of deactivation in reactions involving hydrocarbons. mdpi.com

Poisoning: Certain substances in the feed stream, such as sulfur compounds, can strongly adsorb to the active sites and deactivate the catalyst. researchgate.netnih.govrsc.org For example, SO2 can lead to the formation of sulfates on the catalyst surface, reducing its activity. mdpi.com The presence of other metals, like zinc salts, can also poison catalysts by reducing the concentration of active species and blocking pores. nih.govrsc.org

Structural Changes: Changes in the crystal structure or the nature of the active sites can also lead to deactivation. For instance, in Zn-Cr catalysts, a change in the cation distribution within the spinel structure and the loss of hydroxyl groups have been identified as primary reasons for deactivation. cornell.edu Similarly, the oxidation of metallic Cu and the agglomeration of ZnO species were found to be responsible for the deactivation of Cu/ZnO/Al2O3 catalysts in CO2 hydrogenation to methanol. acs.org

Regeneration Strategies:

The ability to regenerate a deactivated catalyst is crucial for the economic viability of a catalytic process. Several regeneration methods have been developed for zinc-based catalytic systems.

Calcination/Oxidation: This is a common method for removing coke deposits. The coked catalyst is heated in the presence of air or oxygen to burn off the carbonaceous material. acs.orgmdpi.com

Reduction: For catalysts deactivated by oxidation or the formation of sulfates, treatment with a reducing agent like hydrogen at elevated temperatures can restore the active metallic sites. mdpi.com

Combined Methods: In some cases, a combination of regeneration steps is necessary. For Co-Zn/H-Beta catalysts deactivated by both coke and sulfate deposition, a two-step in-situ regeneration process involving air oxidation followed by H2 reduction at 550 °C was found to be highly effective. mdpi.com The sequence of these steps can be critical to the success of the regeneration. mdpi.com

The table below summarizes findings on the deactivation and regeneration of various zinc-containing catalysts.

| Catalyst System | Deactivation Mechanism(s) | Regeneration Method | Key Findings on Regeneration | Reference |